molecular formula C23H19BrN2O5 B423355 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE

Cat. No.: B423355
M. Wt: 483.3g/mol
InChI Key: KUSMKWHSXBBVAU-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, methoxy, and hydrazinylidene groups. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromo-6-methoxybenzaldehyde with phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its hydrazinylidene group is particularly useful for probing biological systems.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-6-methoxy-4-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}phenyl 4-methoxybenzoate: This compound has a similar structure but with a nitro group instead of a phenylcarbonyl group.

    Methyl 4-bromo-2-methoxybenzoate: A simpler compound with a similar bromine and methoxy substitution pattern.

Uniqueness

The uniqueness of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-BROMO-6-METHOXYPHENYL 4-METHOXYBENZOATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its hydrazinylidene group, in particular, provides unique reactivity that is not present in many similar compounds.

Properties

Molecular Formula

C23H19BrN2O5

Molecular Weight

483.3g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-bromo-6-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H19BrN2O5/c1-29-18-10-8-17(9-11-18)23(28)31-21-19(24)12-15(13-20(21)30-2)14-25-26-22(27)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,26,27)/b25-14+

InChI Key

KUSMKWHSXBBVAU-AFUMVMLFSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NNC(=O)C3=CC=CC=C3)OC

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)/C=N/NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NNC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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